
9-Chloro-9-(4-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-(4-methylphenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a chlorine atom and a methylphenyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-(4-methylphenyl)-9H-fluorene typically involves the chlorination of 9-(4-methylphenyl)-9H-fluorene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-9-(4-methylphenyl)-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 9-(4-methylphenyl)-9H-fluorene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: 9-(4-methylphenyl)-9H-fluorene derivatives with various functional groups.
Oxidation: Fluorenone derivatives.
Reduction: 9-(4-methylphenyl)-9H-fluorene.
Scientific Research Applications
9-Chloro-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Chloro-9-(4-methylphenyl)-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-9-(4-fluorophenyl)-9H-fluorene
- 9-Chloro-9-(4-bromophenyl)-9H-fluorene
- 9-Chloro-9-(4-aminophenyl)-9H-fluorene
Uniqueness
9-Chloro-9-(4-methylphenyl)-9H-fluorene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and interactions in various research fields.
Properties
CAS No. |
60252-97-3 |
|---|---|
Molecular Formula |
C20H15Cl |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
9-chloro-9-(4-methylphenyl)fluorene |
InChI |
InChI=1S/C20H15Cl/c1-14-10-12-15(13-11-14)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
InChI Key |
BJNKXXNAQNRJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


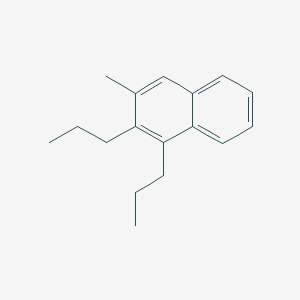
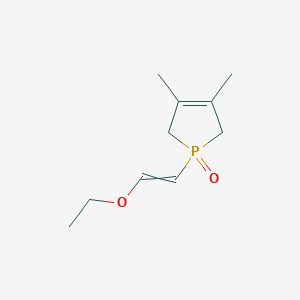

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

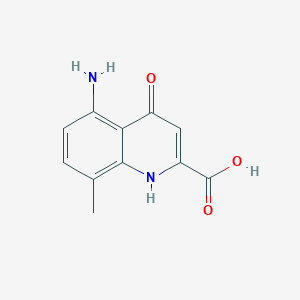
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
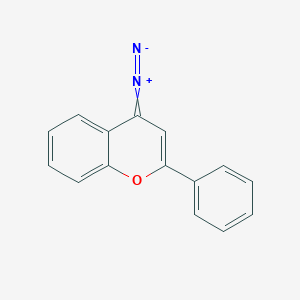
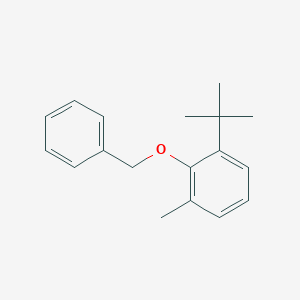
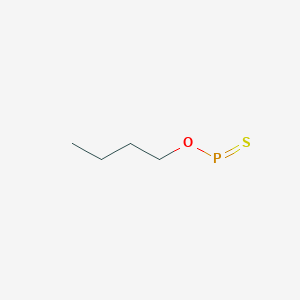
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
